![molecular formula C23H24N4O2 B6459644 3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2549026-68-6](/img/structure/B6459644.png)
3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile” is a complex organic molecule. It contains a quinazolinone substructure, which is a type of heterocyclic compound .
Molecular Structure Analysis
The quinazolinone core of the molecule is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Quinazolinones are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various condensation reactions . The specific reactions that “3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile” might undergo would depend on the reaction conditions and the specific reagents used.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinazolines and quinazolinones exhibit antibacterial properties. Researchers have investigated various quinazolinone derivatives for their antimicrobial effects. These compounds could potentially serve as novel antibiotics to combat drug-resistant bacterial strains .
Anticancer Potential
Quinazoline derivatives have shown promise in cancer treatment. Notably, erlotinib and gefitinib, both derived from quinazolines, are used to treat lung and pancreatic cancers. Investigating the structure-activity relationships (SAR) of quinazolinones can lead to the development of more effective anticancer drugs .
Anti-Inflammatory Effects
Quinazolines possess anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting candidates for therapeutic interventions in inflammatory diseases .
Anticonvulsant Properties
Some quinazolinones exhibit anticonvulsant activity. Researchers continue to explore their potential in managing epilepsy and related conditions .
Antifungal Activity
Certain substituted quinazolines and quinazolinones demonstrate antifungal effects. These compounds could contribute to the development of novel antifungal agents .
Anti-HIV Research
Although not explicitly mentioned for this specific compound, quinazolines have been investigated for their anti-HIV properties. Further studies may reveal whether this derivative exhibits similar effects .
Other Activities
Quinazolines and quinazolinones have also been associated with sedative-hypnotic, antipsychotic, antimalarial, anti-Parkinsonism, and antioxidant activities .
Safety and Hazards
The safety and hazards associated with a specific compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on “3-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile”, it’s difficult to provide a detailed safety assessment .
Zukünftige Richtungen
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the compound could potentially serve as a starting point for the synthesis of a variety of analogs .
Wirkmechanismus
Target of Action
The primary target of this compound is VEGFR-2/HDAC . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis. HDAC (Histone Deacetylases) are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Mode of Action
The compound exhibits potent inhibitory activity against its targets . By inhibiting VEGFR-2, it can prevent the signal transduction of angiogenesis, thus inhibiting the growth of new blood vessels that tumors need to grow. By inhibiting HDAC, it can affect the structure of the chromatin and the transcription of the genes, leading to cell cycle arrest and apoptosis.
Result of Action
The compound has shown strong inhibitory activity against a human breast cancer cell line MCF-7 . This suggests that the compound could potentially be used in the treatment of breast cancer by inhibiting angiogenesis and inducing cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
3-[[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-5-6-21-22(12-20)25-16-27(23(21)28)15-17-7-9-26(10-8-17)14-19-4-2-3-18(11-19)13-24/h2-6,11-12,16-17H,7-10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHXWXKCSDNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.